molecular formula C34H66O4Zn B1496655 zinc;hexadecanoate;octadecanoate CAS No. 91051-01-3

zinc;hexadecanoate;octadecanoate

Cat. No.: B1496655
CAS No.: 91051-01-3
M. Wt: 604.3 g/mol
InChI Key: BJWIKAHDFBRQJO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: zinc;hexadecanoate;octadecanoate are typically synthesized by reacting zinc oxide or zinc chloride with fatty acids (C16-18) in a controlled environment. The reaction is usually carried out in an organic solvent, such as ethanol or isopropanol, under reflux conditions to ensure complete reaction . The resulting product is then purified through filtration and drying processes.

Industrial Production Methods: In industrial settings, the production of fatty acids, C16-18, zinc salts involves large-scale reactors where zinc salts and fatty acids are mixed and heated to facilitate the reaction. The mixture is then cooled, and the solid product is separated and dried. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: zinc;hexadecanoate;octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

zinc;hexadecanoate;octadecanoate have a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of fatty acids, C16-18, zinc salts involves their interaction with cell membranes and proteins. The zinc ions can bind to specific sites on proteins, altering their structure and function. This interaction can lead to changes in cell signaling pathways and metabolic processes . Additionally, the fatty acid component can integrate into cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

91051-01-3

Molecular Formula

C34H66O4Zn

Molecular Weight

604.3 g/mol

IUPAC Name

zinc;hexadecanoate;octadecanoate

InChI

InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

BJWIKAHDFBRQJO-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

91051-01-3

Origin of Product

United States

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